molecular formula C8H8ClNO4S B1374127 3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride CAS No. 81593-03-5

3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B1374127
CAS No.: 81593-03-5
M. Wt: 249.67 g/mol
InChI Key: HILYVPKOARFEQZ-UHFFFAOYSA-N
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Description

3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride is a chemical compound known for its versatile applications in various fields such as pharmaceuticals, organic synthesis, and material science. Its complex structure and diverse properties make it a valuable compound for scientific research and industrial applications.

Scientific Research Applications

3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride is widely used in scientific research due to its unique properties:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in biochemical assays and as a reagent in the modification of biomolecules.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding sulfonic acids and other derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity allows it to modify the function and activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

3-Acetamido-4-hydroxybenzene-1-sulfonyl chloride can be compared with other similar compounds such as:

    4-Hydroxybenzenesulfonyl chloride: Lacks the acetamido group, making it less versatile in certain applications.

    3-Acetamido-4-hydroxybenzenesulfonic acid: Similar structure but lacks the reactive sulfonyl chloride group, limiting its reactivity.

    N-Acetyl-4-hydroxybenzenesulfonamide: Contains an amide group instead of a sulfonyl chloride, affecting its chemical reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

3-acetamido-4-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-5(11)10-7-4-6(15(9,13)14)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILYVPKOARFEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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